molecular formula C5H4FNO4S B2848059 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 1909319-52-3

4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2848059
CAS No.: 1909319-52-3
M. Wt: 193.15
InChI Key: XGGFVGUPVFBXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C5H4FNO4S and its molecular weight is 193.15. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid are proteins, specifically amino acid residues such as serines, threonines, lysines, tyrosines, cysteines, and histidines . These residues are crucial for the function of many enzymes and proteins, playing roles in catalysis, structural integrity, and protein-protein interactions.

Mode of Action

This compound acts as a covalent modifier of these amino acid residues. The compound’s fluorosulfonyl group is highly reactive and can form a covalent bond with the side chains of these residues . This modification can alter the structure and function of the target proteins, leading to changes in their activity .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific proteins targeted. These could include pathways involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Sulfonyl fluorides, in general, are known for their biocompatibility and aqueous stability . These properties suggest that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.

Result of Action

The result of the action of this compound is the modification of target proteins, which can lead to changes in their activity. This can have a range of downstream effects at the molecular and cellular level, potentially influencing cell signaling, gene expression, and cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound. Additionally, the presence of other reactive molecules could potentially compete with the compound for its target sites . The stability of the compound could also be affected by factors such as temperature and light exposure.

Properties

IUPAC Name

4-fluorosulfonyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGFVGUPVFBXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-52-3
Record name 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.